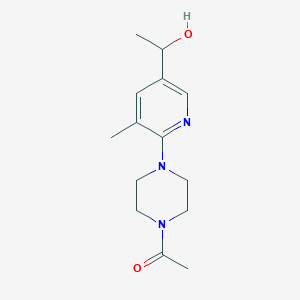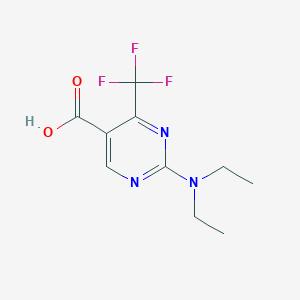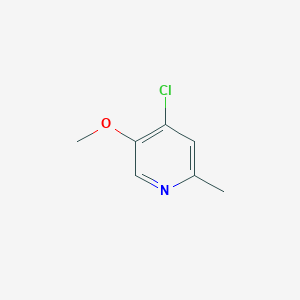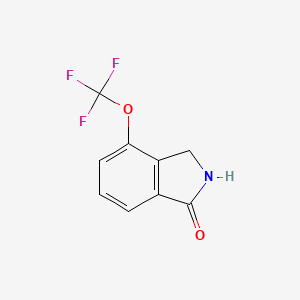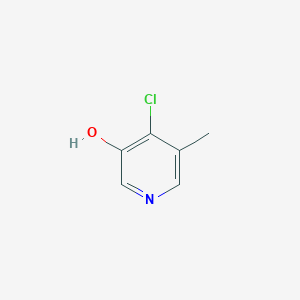
N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the use of cyclobutylthiazole and pyridine-2-amine as starting materials. The reaction is often carried out under reflux conditions in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.
化学反応の分析
Types of Reactions
N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole or pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit a range of biological activities.
Pyridin-2-yl derivatives: Compounds with similar pyridine-based structures that are used in various chemical and biological applications.
Uniqueness
N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine is unique due to its specific cyclobutylthiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.
特性
分子式 |
C13H15N3S |
|---|---|
分子量 |
245.35 g/mol |
IUPAC名 |
N-[(2-cyclobutyl-1,3-thiazol-4-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C13H15N3S/c1-2-7-14-12(6-1)15-8-11-9-17-13(16-11)10-4-3-5-10/h1-2,6-7,9-10H,3-5,8H2,(H,14,15) |
InChIキー |
JIDTUWLTCKWFNO-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=NC(=CS2)CNC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


